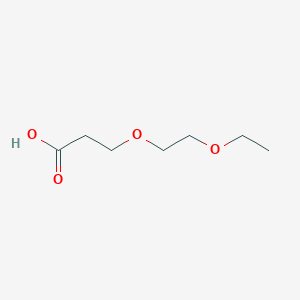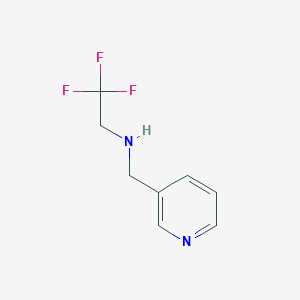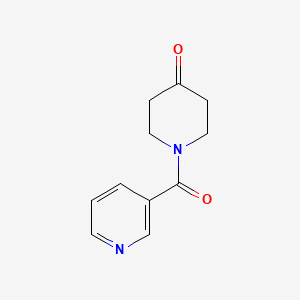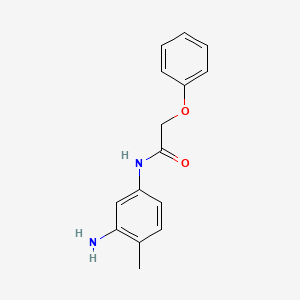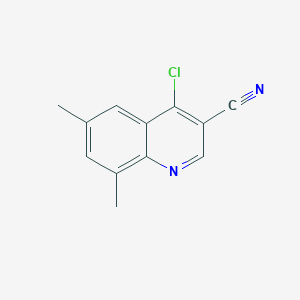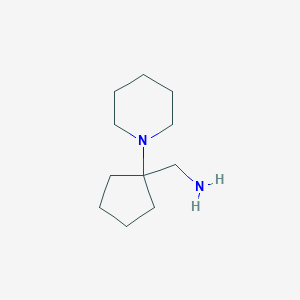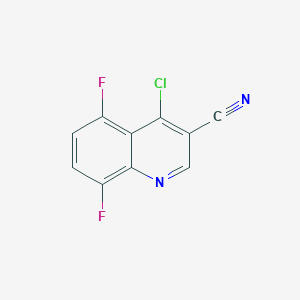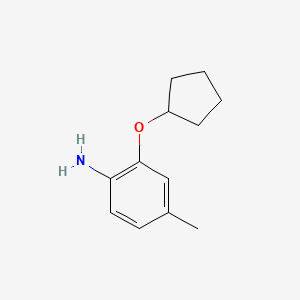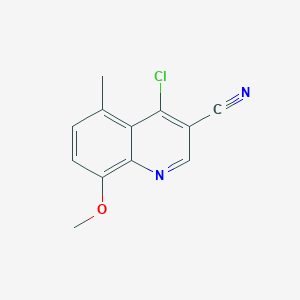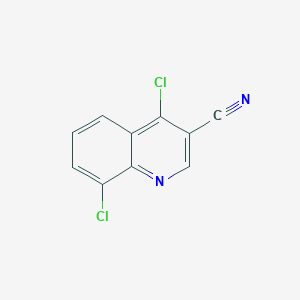![molecular formula C12H12N2 B1323358 5,6'-Dimethyl-[2,3']bipyridinyl CAS No. 1187166-03-5](/img/structure/B1323358.png)
5,6'-Dimethyl-[2,3']bipyridinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6’-Dimethyl-[2,3’]bipyridinyl: is a bipyridine derivative characterized by the presence of two methyl groups at the 5 and 6’ positions of the bipyridine structure. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
化学反应分析
Types of Reactions:
Oxidation: 5,6’-Dimethyl-[2,3’]bipyridinyl can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: N-oxides of 5,6’-Dimethyl-[2,3’]bipyridinyl.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5,6’-Dimethyl-[2,3’]bipyridinyl is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable in catalysis and materials science .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
作用机制
The mechanism of action of 5,6’-Dimethyl-[2,3’]bipyridinyl primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
相似化合物的比较
2,2’-Bipyridine: A widely used bipyridine derivative with similar coordination properties.
4,4’-Dimethyl-2,2’-Bipyridine: Another bipyridine derivative with methyl groups at different positions.
6,6’-Dimethyl-2,2’-Bipyridine: Similar to 5,6’-Dimethyl-[2,3’]bipyridinyl but with methyl groups at the 6 and 6’ positions.
Uniqueness: 5,6’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of the methyl groups, which can influence its coordination behavior and reactivity compared to other bipyridine derivatives .
属性
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXCOIJCCGOHKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)
